REACTION_CXSMILES
|
C[Si](C#N)(C)C.[C:7]1([C:13]2[S:14][CH:15]=[C:16]([CH:18]=[O:19])[N:17]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C1(C2SC=C([CH:31]([O:34][Si](C)(C)C)C#N)N=2)C=CC=CC=1.[CH3:39][OH:40]>ClCCl.[I-].[Zn+2].[I-]>[OH:19][CH:18]([C:16]1[N:17]=[C:13]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[S:14][CH:15]=1)[C:39]([O:34][CH3:31])=[O:40] |f:5.6.7|
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Name
|
|
Quantity
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824 μL
|
Type
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reactant
|
Smiles
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C[Si](C)(C)C#N
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Name
|
|
Quantity
|
1 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)C=1SC=C(N1)C=O
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Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
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166 mg
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Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
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Name
|
2-(2-phenyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C=1SC=C(N1)C(C#N)O[Si](C)(C)C
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Name
|
|
Quantity
|
30 mL
|
Type
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reactant
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Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction mixture was quenched with a saturated aqueous solution of sodium bicarbonate
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Type
|
EXTRACTION
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Details
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extracted with dichloromethane (2×20 mL)
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Type
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WASH
|
Details
|
The organic layer was washed with brine (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was used for the hydrolysis without further purification
|
Type
|
CUSTOM
|
Details
|
hydrogen chloride was bubbled for 2 minutes
|
Duration
|
2 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then warmed at room temperature for 20 h
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
A saturated solution of sodium bicarbonate (10 mL) was added to the residue
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×15 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 70/30)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OC)C=1N=C(SC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.81 mmol | |
AMOUNT: MASS | 950 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |